molecular formula C4H3ClN2O2 B563437 5-Chlorouracil-15N2,13C CAS No. 1185171-08-7

5-Chlorouracil-15N2,13C

Cat. No.: B563437
CAS No.: 1185171-08-7
M. Wt: 149.509
InChI Key: ZFTBZKVVGZNMJR-XZQGXACKSA-N
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Description

5-Chlorouracil-15N2,13C is a labeled analogue of 5-Chlorouracil, a derivative of uracil. This compound is used primarily in research settings, particularly in the fields of proteomics and metabolomics. The isotopic labeling with nitrogen-15 and carbon-13 allows for detailed tracking and analysis in various biochemical and molecular biology experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chlorouracil-15N2,13C typically involves the chlorination of uracil. The process can be summarized as follows :

    Mixing Uracil with Solvent and Catalyst: Uracil is mixed with a suitable solvent and a catalyst. The mixture is heated to a temperature range of 75-85°C and maintained for 25-35 minutes.

    Addition of Chlorinating Reagent: A chlorinating reagent is added to the mixture, which is then cooled to 50-60°C and maintained for 10-13 hours.

    Crystallization: The mixture is allowed to cool to room temperature, leading to the precipitation of primary crystals.

    Drying: The primary crystals are dried to obtain crude 5-Chlorouracil.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of isotopic labeling and organic synthesis are applied. The process involves the incorporation of isotopically labeled precursors during the synthesis of 5-Chlorouracil .

Chemical Reactions Analysis

Types of Reactions

5-Chlorouracil-15N2,13C undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Scientific Research Applications

5-Chlorouracil-15N2,13C is extensively used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

    Biology: Employed in nucleic acid research to study DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential in cancer research and antiviral studies.

    Industry: Utilized in the development of diagnostic tools and analytical methods .

Mechanism of Action

The mechanism of action of 5-Chlorouracil-15N2,13C involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound disrupts the synthesis of thymidine, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another uracil derivative used in cancer treatment.

    5-Bromouracil: A bromine-substituted analogue of uracil.

    5-Iodouracil: An iodine-substituted analogue of uracil.

Uniqueness

5-Chlorouracil-15N2,13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopic labeling distinguishes it from other similar compounds, making it particularly valuable in studies requiring detailed molecular insights .

Biological Activity

5-Chlorouracil-15N2,13C is a stable isotope-labeled derivative of 5-chlorouracil, a compound known for its biological activity, particularly in the context of cancer treatment. This compound is utilized in various biochemical and pharmacological studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biological systems. The molecular formula for this compound is C₃¹³CH₃Cl¹⁵N₂O₂, with a molecular weight of 149.51 g/mol.

5-Chlorouracil functions primarily as an antitumor agent through its role as a pyrimidine analog. It interferes with nucleic acid synthesis by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair. This inhibition leads to the disruption of cellular proliferation, particularly in rapidly dividing cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in therapeutic applications. Studies indicate that the compound exhibits significant variability in absorption and metabolism among individuals, which can influence its therapeutic outcomes.

Case Study 1: Combination Therapy with Capecitabine

A notable application of this compound is in combination therapies involving capecitabine, a prodrug that converts to 5-fluorouracil (5-FU). In a study examining the FOLFOX regimen (folinic acid, 5-FU, and oxaliplatin), it was found that the incorporation of isotopically labeled compounds like 5-Chlorouracil enhances the understanding of metabolic pathways and therapeutic monitoring through advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) .

Compound Role Mechanism
5-ChlorouracilAntitumor agentInhibits thymidylate synthase
CapecitabineProdrug of 5-FUConverted to active 5-FU in the body
OxaliplatinChemotherapy agentPlatinum-based drug that enhances efficacy

Case Study 2: Metabolomic Profiling

In another study focusing on the metabolomic effects of chemotherapy on lung tissue, researchers utilized this compound to track changes in metabolite profiles during treatment. The findings highlighted the compound's role in elucidating metabolic alterations associated with drug administration routes and their implications for therapeutic efficacy .

In Vivo Studies

Recent research has demonstrated that myeloperoxidase can generate metabolites from 5-chlorouracil, indicating potential pathways for its biological activity within inflammatory contexts . Additionally, studies have shown that phagocytes can produce mutagenic derivatives from chlorouracil compounds, suggesting a broader scope of biological interactions beyond antitumor effects .

Analytical Techniques

The use of stable isotope labeling in compounds like this compound facilitates advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise quantification and monitoring of drug metabolism and efficacy in clinical settings .

Properties

IUPAC Name

5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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